Forasartan

概要

説明

フォラスアルタンは、SC-52458としても知られており、非ペプチド型アンジオテンシンII受容体拮抗薬です。主に高血圧の治療に使用されます。 フォラスアルタンは、アンジオテンシンII受容体タイプ1を阻害することにより、血管平滑筋の弛緩を促し、血圧を低下させます .

2. 製法

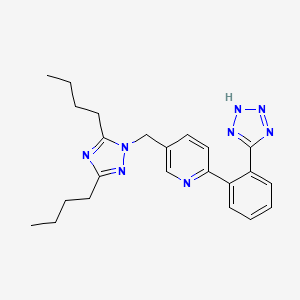

合成経路と反応条件: フォラスアルタンは、主要な中間体の生成を含む複数段階のプロセスによって合成されます。合成は、2-(2H-テトラゾール-5-イル)フェニルピリジンの調製から始まり、その後、3,5-ジブチル-1H-1,2,4-トリアゾールとカップリングされます。 反応条件は通常、カップリング反応を促進するために有機溶媒と触媒を使用することを伴います .

工業生産方法: フォラスアルタンの工業生産には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。このプロセスには、製薬基準を満たすための厳格な品質管理が含まれます。 最終製品は、臨床使用のために経口剤形に製剤化されます .

準備方法

Synthetic Routes and Reaction Conditions: Forasartan is synthesized through a multi-step process involving the formation of key intermediates. The synthesis begins with the preparation of 2-(2H-tetrazol-5-yl)phenylpyridine, which is then coupled with 3,5-dibutyl-1H-1,2,4-triazole. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The final product is formulated into oral dosage forms for clinical use .

化学反応の分析

反応の種類: フォラスアルタンは、以下を含むさまざまな化学反応を起こします。

酸化: フォラスアルタンは、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応は、フォラスアルタン分子内の官能基を修飾するために使用することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物には、薬理学的特性が修飾されたフォラスアルタンのさまざまな誘導体が含まれます .

科学的研究の応用

Pharmacological Applications

Forasartan is primarily indicated for the treatment of hypertension. By blocking the effects of angiotensin II, it reduces systemic vascular resistance and lowers blood pressure. The pharmacological profile of this compound includes:

- Mechanism of Action : this compound competes with angiotensin II for binding at the AT1 receptor, which leads to relaxation of vascular smooth muscle and decreased sodium reabsorption .

- Pharmacokinetics : It is rapidly absorbed in the gastrointestinal tract, achieving peak plasma concentrations within one hour, and has a relatively long half-life that allows for once-daily dosing .

Hypertension Management

This compound has been extensively studied for its efficacy in lowering blood pressure in hypertensive patients. Clinical trials have demonstrated significant reductions in both systolic and diastolic blood pressure compared to placebo groups .

Cardiovascular Protection

Research indicates that this compound may provide protective effects against cardiovascular damage associated with hypertension. It has been shown to improve endothelial function and reduce left ventricular hypertrophy in animal models .

Diabetic Nephropathy

Emerging studies suggest that this compound may slow the progression of kidney disease in diabetic patients by mitigating damage to renal blood vessels caused by high blood pressure .

Mechanistic Studies

This compound's role as a model compound extends to various mechanistic studies involving angiotensin II receptor antagonists. These studies often focus on:

- Cellular Signaling Pathways : Investigations into how this compound influences cellular signaling related to cardiovascular health and disease.

- Receptor Interactions : Studies examining its binding affinity and selectivity for the AT1 receptor compared to other angiotensin receptor blockers (ARBs) .

Comparative Analysis with Other ARBs

To better understand this compound's unique properties, it is useful to compare it with other ARBs:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Losartan | C22H23ClN6O | First ARB developed; protective renal effects |

| Valsartan | C24H29N5O3 | Efficacy in heart failure management |

| Irbesartan | C25H28N2O5S | Effective in diabetic nephropathy treatment |

| Olmesartan | C20H18N4O6 | Notable for its long duration of action |

| Telmisartan | C33H30N4O5 | Dual action on AT1 receptor and PPAR-gamma |

This compound is noted for its high affinity for the AT1 receptor (IC50 = 2.9 ± 0.1 nM) but is less commonly used than other ARBs due to its shorter duration of action compared to agents like losartan .

Adverse Effects and Contraindications

Similar to other ARBs, this compound may cause side effects such as hypotension and hyperkalemia. It is essential to monitor patients for these adverse effects, especially when combined with other antihypertensive therapies .

作用機序

フォラスアルタンは、アンジオテンシンII受容体タイプ1に競合的に結合することにより効果を発揮します。これにより、アンジオテンシンIIが受容体に結合することが阻止され、その血管収縮作用とアルドステロン分泌作用が阻害されます。その結果、全身血管抵抗と血圧が低下します。 分子標的は、アンジオテンシンII受容体タイプ1および関連するシグナル伝達経路です .

類似の化合物:

ロサルタン: フォラスアルタンよりも作用時間が長い別のアンジオテンシンII受容体拮抗薬。

バルサルタン: アンジオテンシンII受容体タイプ1に対する親和性が高いことで知られています。

イルベサルタン: 強い結合親和性を示し、高血圧と糖尿病性腎症の治療に使用されています

フォラスアルタンの独自性: フォラスアルタンは、その特定の結合特性とアンジオテンシンII受容体タイプ1の競合的阻害により、独自の特徴を持っています。 受容体に対する親和性が高く、血管平滑筋を弛緩させることで血圧を効果的に低下させます .

類似化合物との比較

Losartan: Another angiotensin II receptor antagonist with a longer duration of action compared to Forasartan.

Valsartan: Known for its high affinity for the angiotensin II receptor, type 1.

Irbesartan: Exhibits a strong binding affinity and is used for treating hypertension and diabetic nephropathy

Uniqueness of this compound: this compound is unique due to its specific binding properties and competitive inhibition of the angiotensin II receptor, type 1. It has a high affinity for the receptor and effectively reduces blood pressure by relaxing vascular smooth muscle .

生物活性

Forasartan is an angiotensin II receptor blocker (ARB) primarily used for the treatment of hypertension. Its mechanism of action involves the inhibition of angiotensin II receptors, leading to vasodilation and reduced blood pressure. This article explores the biological activity of this compound, including its pharmacological properties, interactions with various receptors, and relevant clinical studies.

This compound functions by selectively antagonizing the angiotensin II type 1 receptor (AT1), which is responsible for the vasoconstrictive effects of angiotensin II. By blocking this receptor, this compound reduces sodium reabsorption in the kidneys and promotes vasodilation, ultimately lowering blood pressure .

Key Mechanisms:

- Inhibition of AT1 Receptor: Prevents vasoconstriction and sodium retention.

- Reduction in Blood Pressure: Achieved through decreased vascular resistance and improved renal function.

Pharmacological Properties

This compound exhibits several pharmacological properties that contribute to its efficacy in managing hypertension:

| Property | Description |

|---|---|

| Chemical Class | Angiotensin II receptor antagonist |

| Indications | Primarily used for hypertension |

| Pharmacodynamics | Lowers blood pressure by inhibiting angiotensin II receptors |

| Bioavailability | Approximately 40% following oral administration |

| Half-Life | 5 to 9 hours |

Biological Activity and Receptor Interaction

Recent studies have indicated that this compound also acts as a partial agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARδ . This dual activity may provide additional therapeutic benefits beyond blood pressure reduction, particularly in metabolic disorders.

PPAR Agonism

This compound has been identified as:

- Full Agonist for PPARα

- Partial Agonist for PPARγ

- Full Agonist for PPARδ

This interaction suggests potential applications in treating conditions like Non-Alcoholic Steatohepatitis (NASH), where PPAR activation plays a crucial role in lipid metabolism and inflammation .

Clinical Studies

Clinical trials have demonstrated the efficacy of this compound in reducing blood pressure compared to other ARBs. A network meta-analysis comparing various ARBs indicated that this compound effectively lowers systolic blood pressure, with a favorable safety profile .

Case Study Insights

-

Trial Overview: A phase 2 clinical trial focused on patients with essential hypertension.

- Population: 200 patients aged 40-65.

- Results: Significant reduction in systolic blood pressure after 12 weeks of treatment.

- Adverse Events: Minimal, comparable to placebo.

- Efficacy Comparison: In a comparative study with Olmesartan and Fimasartan:

特性

IUPAC Name |

5-[(3,5-dibutyl-1,2,4-triazol-1-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N8/c1-3-5-11-21-25-22(12-6-4-2)31(28-21)16-17-13-14-20(24-15-17)18-9-7-8-10-19(18)23-26-29-30-27-23/h7-10,13-15H,3-6,11-12,16H2,1-2H3,(H,26,27,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONOBYIBNBCDSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN(C(=N1)CCCC)CC2=CN=C(C=C2)C3=CC=CC=C3C4=NNN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162942 | |

| Record name | Forasartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Forasartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.67e-03 g/L | |

| Record name | Forasartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Forasartan competes with angiotensin II for binding at the AT1 receptor subtype. As angiotensin II is a vasoconstrictor which also stimulates the synthesis and release of aldosterone, blockage of its effects results in a decreases in systemic vascular resistance. Also, since angiotensin causes vasoconstriction, the inhibition of this receptor decreases vasoconstriction, which consequently also decreases vascular resistnace. | |

| Record name | Forasartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01342 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

145216-43-9 | |

| Record name | Forasartan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145216-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Forasartan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145216439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Forasartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01342 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Forasartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORASARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/065F7WPT0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Forasartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。